
2-Chloro-6-methoxy-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methoxy-1,5-naphthyridine is a chemical compound with the linear formula C9H7ClN2O . It has a molecular weight of 194.62 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, such as this compound, has been a subject of research for many years . One method involves the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite k10 as a catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a naphthyridine ring in the molecular structure.Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.62 . It is typically a white to yellow solid .Aplicaciones Científicas De Investigación
Antimalarial Research
2-Chloro-6-methoxy-1,5-naphthyridine and its derivatives have been studied in the context of antimalarial research. N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, which are closely related compounds, were prepared for potential antimalarial applications. However, these compounds displayed no significant antimalarial activity when compared to established antimalarials like chloroquine or primaquine in preliminary in vivo screenings against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984).
Sensing Applications
A novel acridine-based sensor, closely related to this compound, was developed for the detection of Cu2+ ions both in aqueous solutions and on test papers. This sensor exhibited a color change from yellow to pink upon contact with Cu2+ ions, which could be easily observed with the naked eye (Dai et al., 2018).
Synthetic Chemistry
In synthetic chemistry, this compound has been used as a precursor in the synthesis of various compounds. For instance, a new route for synthesizing 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines was developed using 2-chloro-3-formyl quinolines, indicating the utility of these compounds in the synthesis of complex organic molecules (Rajeev & Rajendran, 2010).
Ligand Construction
The molecule has also been used in the construction of bridging ligands for Ru(II) complexes. The 1,5-naphthyridine molecule was elaborated into a series of new bidentate and tridentate ligands, demonstrating its usefulness in inorganic chemistry (Singh & Thummel, 2009).
Building Block for Supramolecular Chemistry
Furthermore, this compound and related compounds have been considered useful building blocks in supramolecular chemistry. A conversion of 2-chloro-7-amido-1,8-naphthyridine to 2,7-diamino-1,8-naphthyridine was described, indicating its potential in the field of supramolecular chemistry (Park et al., 2005).
Mecanismo De Acción
Target of Action
It’s known that 1,5-naphthyridines, the class of compounds to which it belongs, exhibit a variety of biological activities
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the known biological activities of 1,5-naphthyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the behavior of 1,5-naphthyridine-2,6-diol, a related compound, was examined using static quantum chemical calculations and first principles molecular dynamics (fpmd) simulations, which indicated that the n−h interactions were sufficiently strong to induce proton transfer processes . This suggests that environmental factors such as pH could potentially influence the action of 2-Chloro-6-methoxy-1,5-naphthyridine.
Propiedades
IUPAC Name |
2-chloro-6-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRQLQFJRZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2804172.png)
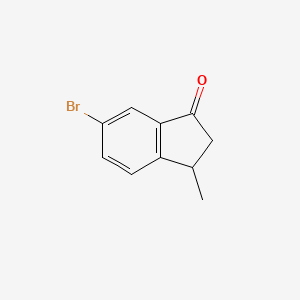
![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)
![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)
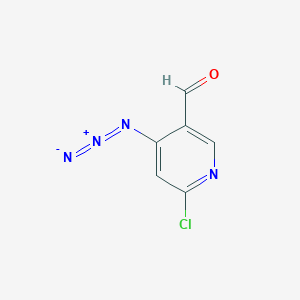
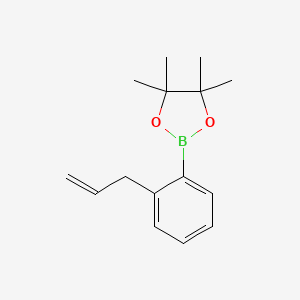
![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)
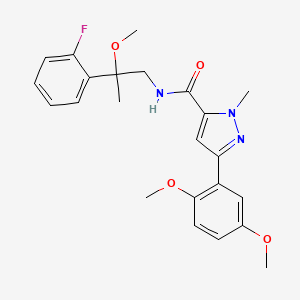
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2804184.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2804186.png)

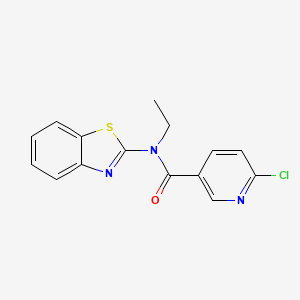
![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2804191.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2804193.png)